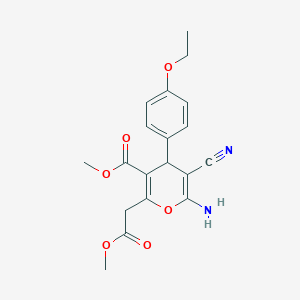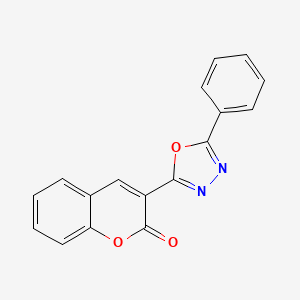
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one” is a compound that has been synthesized from N-benzylidene2-oxo-2H-chromene-3-carbohydrazide .
Synthesis Analysis
The compound has been synthesized from N-benzylidene2-oxo-2H-chromene-3-carbohydrazide . The structure of the synthesized coumarinyl oxadiazoles has been established by spectral data, elemental analysis, and alternative synthetic routes wherever possible .Chemical Reactions Analysis
The compound has been used in the synthesis of novel honokiol analogues by introducing various 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones to its molecule .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular formula of C11H10N2O3 and a molecular weight of 218.21 . Unfortunately, specific information on its physical properties such as melting point, boiling point, and density was not found.科学的研究の応用
Polymorphism and Anticancer Potential
A study conducted by Shishkina et al. (2019) explored the polymorphism of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, revealing three polymorphic structures. This research was driven by the compound's potential anticancer activity. The polymorphic structures differed in their intermolecular interactions, which could be significant for the development of anticancer drugs (Shishkina et al., 2019).
Antimicrobial Activity
Bhat et al. (2013) synthesized a series of derivatives of this compound and evaluated their antimicrobial activity. They found that certain derivatives exhibited significant growth inhibition against bacteria like Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans (Bhat et al., 2013).
Heterocyclic Compound Synthesis and Antimicrobial Properties
Baliyan (2018) discussed the synthesis of 1,3,4-chromeno oxadiazoles and their derivatives, highlighting their prominent antimicrobial properties. This underscores the compound's utility in developing new antimicrobial agents (Baliyan, 2018).
Antioxidant Activity
In 2021, Basappa et al. synthesized a series of derivatives of this compound and assessed their antioxidant properties. They found that some of the compounds showed significant radical scavenging activity, indicating potential as antioxidants (Basappa et al., 2021).
Synthesis and Characterization for Various Applications
Other studies have focused on the synthesis and characterization of derivatives for various applications, including anticonvulsant agents and Schiff bases with indole moiety, showcasing the versatility of this compound in medicinal chemistry (Siddiqui et al., 2009; Saundane et al., 2015)(https://consensus.app/papers/synthesis-characterization-evaluation-schiff-bases-saundane/7f292f547fbf59668bac8a39dc93760d/?utm_source=chatgpt).
作用機序
While specific information on the mechanism of action of “3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one” is not available, it’s known that 1,3,4-oxadiazole conjugates have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
将来の方向性
The compound has potential applications in the development of new potent antiviral molecules. In a SARS-CoV-2 pseudovirus model, all honokiol derivatives were examined for their antiviral entry activities . This research may contribute to the discovery of potential viral entrance inhibitors for the SARS-CoV-2 virus .
特性
IUPAC Name |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O3/c20-17-13(10-12-8-4-5-9-14(12)21-17)16-19-18-15(22-16)11-6-2-1-3-7-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWSXFUBKNIMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Methylamino)methyl]phenylboronic acid hydrochloride](/img/structure/B2582445.png)
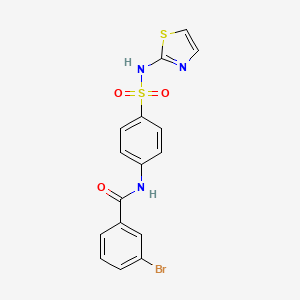


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2582451.png)
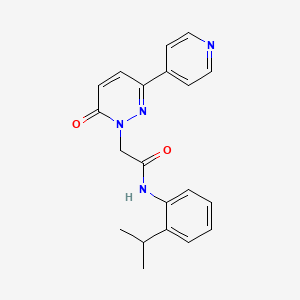
![N-Ethyl-N-[2-[4-(methylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2582456.png)
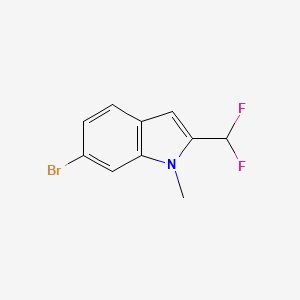
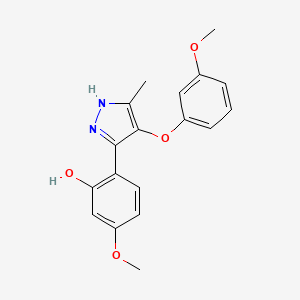
![tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate](/img/structure/B2582459.png)
![(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2582460.png)
![2-[(2-Furylmethyl)amino]-4-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2582461.png)
![(2Z)-8-methoxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2582465.png)
